(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with an epoxide-containing amine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone involves its interaction with molecular targets and pathways within biological systems. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The chloro-substituted phenyl ring and methanone group also contribute to the compound’s reactivity and interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial and anticancer properties.
Epoxide-containing compounds: Widely used in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
Uniqueness
The presence of both an oxirane and a chloro-substituted phenyl ring makes it a versatile compound for various chemical and biological studies .
Properties
CAS No. |
61554-23-2 |
---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
[5-chloro-2-(oxiran-2-ylmethylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H14ClNO2/c17-12-6-7-15(18-9-13-10-20-13)14(8-12)16(19)11-4-2-1-3-5-11/h1-8,13,18H,9-10H2 |
InChI Key |
IGPXREJQDFDEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.